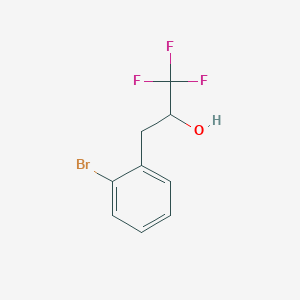

3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-ol

Description

3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-ol (C₉H₈BrF₃O, molecular weight: 269.06 g/mol) is a fluorinated secondary alcohol featuring a brominated aromatic ring and a trifluoromethyl group. Its structure is characterized by a hydroxyl group at the secondary carbon, adjacent to the trifluoromethyl group, and a 2-bromophenyl substituent.

Synthesis: This compound is synthesized via enantioselective reduction of 1,1,1-trifluoro-3-bromopropanone using β-chlorodiisopinocampheylborane (DIP-Cl), achieving high enantiomeric excess (up to 96% ee) . X-ray crystallography confirms its stereochemical configuration, critical for applications in asymmetric catalysis and medicinal chemistry .

Properties: The bromine atom enhances electrophilic aromatic substitution reactivity, while the trifluoromethyl group increases lipophilicity and metabolic stability, making it valuable in drug design .

Properties

Molecular Formula |

C9H8BrF3O |

|---|---|

Molecular Weight |

269.06 g/mol |

IUPAC Name |

3-(2-bromophenyl)-1,1,1-trifluoropropan-2-ol |

InChI |

InChI=1S/C9H8BrF3O/c10-7-4-2-1-3-6(7)5-8(14)9(11,12)13/h1-4,8,14H,5H2 |

InChI Key |

GLROWSYPXYCTTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(F)(F)F)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reaction of 2-Bromobenzylamine with 1,1,1-Trifluoroacetone

- Reaction Overview:

The primary method involves the nucleophilic addition of 2-bromobenzylamine to 1,1,1-trifluoroacetone under controlled conditions to form an intermediate amino alcohol, which corresponds to the target compound 3-(2-bromophenyl)-1,1,1-trifluoropropan-2-ol. - Reaction Conditions:

- Solvent: Ethanol or methanol

- Catalyst: Acidic or basic catalysts may be employed to facilitate the addition reaction.

- Temperature: Ambient to mild heating to drive the reaction to completion.

- Purification:

The crude product is purified by recrystallization or chromatographic techniques to isolate the pure trifluoropropanol derivative. - Yield and Notes:

This method provides moderate to high yields and is adaptable for scale-up in industrial settings due to straightforward reaction conditions and purification steps.

Preparation via Organolithium Intermediate and Trifluoroacetate Ester

- Reaction Overview:

An alternative synthetic route involves the lithiation of ortho-bromophenylacetic acid followed by reaction with ethyl trifluoroacetate to yield 3-(2-bromophenyl)-1,1,1-trifluoro-2-propanone, which can subsequently be reduced to the corresponding trifluoropropanol. - Reaction Conditions:

- Stage 1: ortho-Bromophenylacetic acid is treated with n-butyllithium and diisopropylamine in tetrahydrofuran/hexane at low temperatures (-65°C to 20°C) under inert atmosphere for 2 hours.

- Stage 2: Ethyl trifluoroacetate is added at similar low temperatures for 1 hour.

- Reduction Step:

The resulting trifluoropropanone intermediate is reduced using agents such as sodium borohydride or lithium aluminum hydride to yield the target trifluoropropanol. - Yield:

The overall yield for the ketone intermediate synthesis is approximately 74%, with subsequent reduction steps typically achieving high conversion.

Industrial Production of 3-Bromo-1,1,1-trifluoropropane as a Precursor

- Relevance:

The brominated trifluoropropane intermediate is a key building block in synthesizing the target trifluoropropanol. - Method:

3-Bromo-1,1,1-trifluoropropane is produced by the addition of anhydrous hydrogen bromide to 3,3,3-trifluoropropene in the presence of activated carbon catalyst at elevated temperatures (300°C to 420°C). - Reaction Parameters:

- Contact time: 5 to 13 seconds

- Temperature and contact time directly influence conversion and selectivity.

- Separation:

The desired 3-bromo-1,1,1-trifluoropropane is separated from isomeric by-products by distillation. - Yield and Efficiency:

This method achieves high conversion and selectivity, making it economically advantageous for large-scale production of brominated trifluoropropane intermediates.

- The reduction of trifluoropropanone intermediates to trifluoropropanol is commonly performed using sodium borohydride or lithium aluminum hydride under inert atmosphere to prevent oxidation and side reactions.

- Purification of the final trifluoropropanol compound typically involves recrystallization or chromatographic methods to ensure high purity.

- Optical purity and stereochemistry control are critical when synthesizing chiral trifluoropropanol derivatives, often addressed by asymmetric catalysis or chiral reducing agents.

The preparation of 3-(2-bromophenyl)-1,1,1-trifluoropropan-2-ol is achieved through several well-established synthetic routes. The most direct involves nucleophilic addition of 2-bromobenzylamine to trifluoromethyl ketones, while alternative approaches utilize organolithium chemistry to generate key intermediates that are subsequently reduced. Industrially, the synthesis of brominated trifluoropropane precursors via catalytic addition of hydrogen bromide to trifluoropropene provides a scalable route to building blocks essential for the target compound. These methods collectively offer flexibility in synthesis depending on scale, desired purity, and functional group compatibility.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-one.

Reduction: Formation of 3-(Phenyl)-1,1,1-trifluoropropan-2-ol.

Substitution: Formation of 3-(2-Substituted phenyl)-1,1,1-trifluoropropan-2-ol derivatives.

Scientific Research Applications

3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-ol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the trifluoropropanol moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Bromine in the 2-position increases steric hindrance and directs electrophilic substitution to the para position. Chlorine/fluorine substituents (e.g., in ) enhance polarity but reduce lipophilicity compared to bromine.

- Reactivity: The dimethylamino group in facilitates dication formation under superacid conditions, unlike the bromophenyl analog, which prioritizes aromatic reactivity.

- Applications : Bromine-containing derivatives are preferred in cross-coupling reactions (e.g., Suzuki-Miyaura), while amine-substituted analogs (e.g., ) are leveraged in coordination chemistry.

Stereochemical and Functional Group Variants

Key Observations :

- Stereoselectivity : Enantioselective reductions (e.g., ) achieve high ee values critical for pharmaceutical intermediates.

- Ligand Design : Phospholene-phosphite derivatives (e.g., ) exhibit tailored steric and electronic profiles for transition-metal catalysis, unlike the bromophenyl parent compound.

Physicochemical and Regulatory Comparisons

Key Observations :

- The trifluoromethyl group in 3-(2-bromophenyl)-1,1,1-trifluoropropan-2-ol significantly improves metabolic stability over non-fluorinated bromoalcohols (e.g., ).

- Regulatory scrutiny focuses on smaller brominated alcohols (e.g., ), whereas fluorinated analogs remain less restricted.

Biological Activity

3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-ol is an organofluorine compound characterized by a brominated phenyl group and a trifluoromethyl group. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry and materials science. This article delves into the biological activity of this compound, synthesizing information from various studies and research findings.

Chemical Structure and Properties

The chemical formula of 3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-ol is . The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors for biological activity. The brominated phenyl group can influence the compound's interaction with biological macromolecules such as proteins and nucleic acids.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial properties, enzyme inhibition, and modulation of biochemical pathways. The following sections summarize key findings related to the biological activity of 3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-ol.

Antimicrobial Properties

Studies suggest that organofluorine compounds can possess antimicrobial activity , potentially making 3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-ol useful in pharmaceutical applications. Similar compounds have shown effectiveness against various bacterial and fungal strains, indicating that this compound may also act as an antibacterial or antifungal agent .

Enzyme Inhibition

Compounds containing trifluoromethyl groups are often investigated for their role as enzyme inhibitors . For example, structural analogs have been found to inhibit enzymes involved in metabolic pathways. The specific mechanisms by which 3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-ol interacts with enzymes remain to be fully elucidated but warrant further investigation due to their potential therapeutic implications .

Study on Structural Analogues

A comparative study on similar compounds highlighted the unique aspects of 3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-ol regarding its structural features and biological activity. Notable analogues include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-ol | Similar trifluoromethyl and brominated structure | Different substitution pattern on phenyl ring |

| 2-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-ol | Chlorine instead of bromine | Variation in halogen may affect biological activity |

| 2-(4-Methoxyphenyl)-1,1,1-trifluoropropan-2-ol | Methoxy substituent on phenyl | Potentially different solubility and reactivity |

This table illustrates how variations in halogen substitution can significantly influence the biological properties of these compounds .

Mechanistic Insights

The interaction of 3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-ol with biological macromolecules could lead to modifications in enzyme activities or cellular pathways. Investigating these interactions is crucial for understanding its potential therapeutic uses or toxicological effects. Preliminary studies suggest that it may modulate pathways related to cancer cell proliferation or microbial resistance mechanisms .

Future Research Directions

Despite promising preliminary findings regarding the biological activity of 3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-ol, further research is necessary to:

- Characterize its mechanism of action : Understanding how this compound interacts at the molecular level will help identify its potential therapeutic applications.

- Evaluate its efficacy in vivo : Animal models can provide insights into the pharmacokinetics and pharmacodynamics of the compound.

- Explore structure-activity relationships (SAR) : Identifying which structural features contribute most significantly to its biological activity can guide the design of more effective analogues.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and characterization methods for 3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-ol?

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to resolve aromatic protons, CF₃ group splitting, and hydroxyl proton signals.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .

Q. What are the common synthetic routes for preparing this compound?

- Methodology :

Bromination : Introduce bromine at the 2-position of a phenyl precursor (e.g., via electrophilic substitution).

Trifluoromethylation : Use reagents like TMSCF₃ or Ruppert-Prakash reagent (CF₃SiMe₃) to install the CF₃ group.

Reduction : Reduce a ketone intermediate (e.g., 3-(2-bromophenyl)-1,1,1-trifluoropropan-2-one) using NaBH₄ or LiAlH₄.

- Optimization : Adjust solvent polarity (e.g., THF vs. DCM) and temperature (0–25°C) to minimize by-products .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity and biological interactions?

- Chemical Stability : The CF₃ group enhances oxidative stability due to strong C-F bonds and electron-withdrawing effects, reducing metabolic degradation.

- Biological Activity : Comparative studies with non-fluorinated analogs show altered binding affinities to enzymes (e.g., cytochrome P450) and improved lipophilicity for membrane penetration .

- Table: Substituent Effects on Biological Activity

| Compound | Substituent | Key Property Change |

|---|---|---|

| 3-(2-Bromophenyl)-propan-2-ol | H instead of CF₃ | Lower metabolic stability |

| 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-ol | Cl instead of Br | Reduced halogen bonding strength |

Q. How can conflicting data on this compound’s enzyme inhibition be resolved?

- Strategies :

- Orthogonal Assays : Validate results using both fluorescence-based and radiometric enzyme activity assays.

- Structural Analog Testing : Compare inhibition profiles of derivatives (e.g., 3-(4-bromophenyl) or 3-(3-chlorophenyl) analogs) to isolate substituent effects.

- Crystallographic Studies : Resolve binding modes using X-ray structures (e.g., CETP inhibitor studies in ) .

Q. What computational approaches predict this compound’s interactions with biological targets?

- Molecular Docking : Use AutoDock or Schrödinger to model binding to targets like cholesteryl ester transfer protein (CETP), identifying key residues (e.g., His232, Ser230) for hydrogen bonding.

- MD Simulations : Simulate lipid bilayer interactions to assess membrane permeability.

- QSAR Models : Correlate substituent electronegativity (e.g., Br vs. Cl) with IC₅₀ values .

Q. What advanced purification techniques ensure high purity for biological studies?

- Methods :

- Preparative HPLC : Use C18 columns with acetonitrile/water gradients to isolate >99% purity.

- Crystallization : Optimize solvent mixtures (e.g., hexane/ethyl acetate) for recrystallization.

Methodological Considerations

Q. How can reaction yields be improved during synthesis?

- Key Variables :

- Catalyst Selection : Use Zn dust for bromination (e.g., ) or Pd catalysts for cross-coupling steps.

- Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance intermediate stability.

- Temperature Control : Low temperatures (−10°C) suppress side reactions during CF₃ installation .

Q. What are the challenges in characterizing fluorine environments in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.